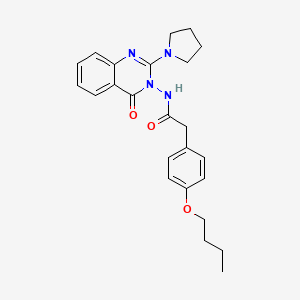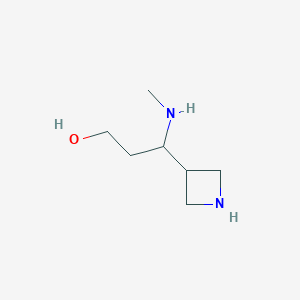![molecular formula C12H10N2OS B13946182 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one CAS No. 51068-11-2](/img/structure/B13946182.png)
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyl-7-thia-1,5-diazabicyclo[430]nona-2,5-dien-4-one is a bicyclic compound that features a unique structure incorporating a thiazole ring fused with a diazabicyclo system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thiazole with a diazabicyclo compound under acidic or basic conditions to promote cyclization and formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Applications De Recherche Scientifique
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a similar diazabicyclo structure but lacking the phenyl and thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring, which share some chemical properties with 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, thiazole ring, and diazabicyclo system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51068-11-2 |
|---|---|
Formule moléculaire |
C12H10N2OS |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
2-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-6-7-14-8-10(16-12(14)13-11)9-4-2-1-3-5-9/h1-7,10H,8H2 |
Clé InChI |
QFKQAYHUYGWWNA-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=NC(=O)C=CN21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


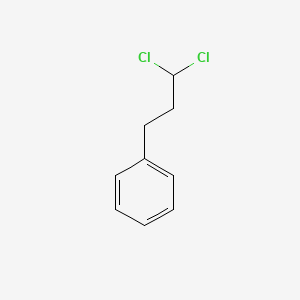
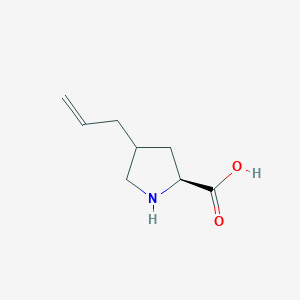
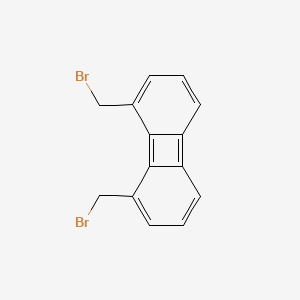
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)

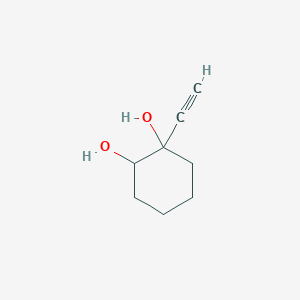

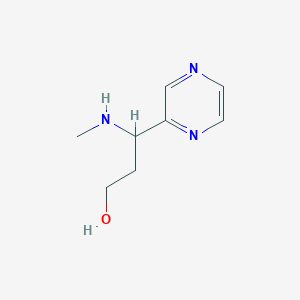
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
